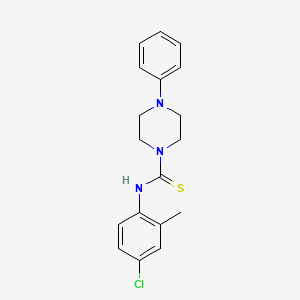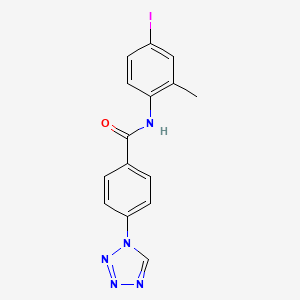![molecular formula C14H12ClNO4S B4655355 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4655355.png)
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one
Descripción general
Descripción
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one, also known as sulfoxaflor, is a chemical compound that belongs to the sulfoximine class of insecticides. It was developed as an alternative to neonicotinoid insecticides, which have been linked to the decline of bee populations. Sulfoxaflor has a unique mechanism of action that makes it effective against a wide range of insect pests.
Mecanismo De Acción
Sulfoxaflor acts on the nicotinic acetylcholine receptor (nAChR) in insects. It binds to a different site on the receptor than neonicotinoid insecticides, making it effective against insect pests that have developed resistance to neonicotinoids. Sulfoxaflor causes overstimulation of the nAChR, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one has been shown to have negative effects on non-target insects, such as bees and butterflies. Studies have shown that this compound can impair the foraging behavior and reproductive success of bees.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor has several advantages for use in laboratory experiments. It has a unique mechanism of action that makes it effective against a wide range of insect pests. It is also effective against insect pests that have developed resistance to other insecticides. However, 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one has limitations for use in laboratory experiments. It has negative effects on non-target insects, such as bees and butterflies, which can affect the accuracy of experiments.
Direcciones Futuras
There are several future directions for research on 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one. One direction is to develop new formulations of this compound that are less harmful to non-target insects, such as bees and butterflies. Another direction is to study the long-term effects of this compound on insect populations and ecosystems. Additionally, research could be conducted to develop new insecticides that have a similar mechanism of action to this compound but are less harmful to non-target insects.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips. It is also effective against insect pests that have developed resistance to other insecticides. Sulfoxaflor has been approved for use in many countries, including the United States, Canada, and Australia.
Propiedades
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-12(8-10(2)14(9)17)16-20-21(18,19)13-5-3-11(15)4-6-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFADOPUCPINMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)C=C(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4655296.png)

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4655315.png)
![4-methoxy-N-(2-methoxy-1-methylethyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4655316.png)
![3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4655329.png)
![[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4655332.png)
![4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4655336.png)
![4-(ethoxycarbonyl)-1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium bromide](/img/structure/B4655343.png)
![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655357.png)
![2,6-dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4655359.png)
![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4655361.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4655374.png)